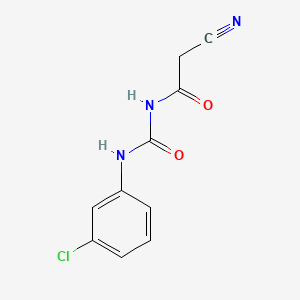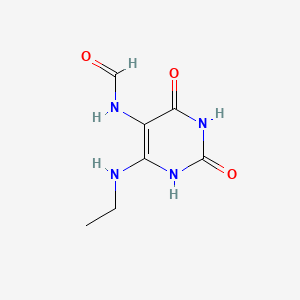
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a carboxylic acid group attached to the benzisothiazole ring. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom in the isothiazole ring. Benzisothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-chloro-1,2-benzisothiazole-7-carboxylic acid 1,1-dioxide typically involves the following steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzenesulfonamide with a suitable chlorinating agent can lead to the formation of the benzisothiazole ring.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions. For instance, tert-butyl chloride can be used as an alkylating agent in the presence of a base to introduce the tert-butyl group at the desired position.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions. For example, the reaction of the corresponding benzisothiazole derivative with carbon dioxide in the presence of a base can lead to the formation of the carboxylic acid group.
Oxidation: The oxidation of the sulfur atom to form the 1,1-dioxide can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for 3-tert-butyl-4-chloro-1,2-benzisothiazole-7-carboxylic acid 1,1-dioxide may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on improving yield, purity, and cost-effectiveness. Large-scale production may also involve the use of continuous flow reactors and automated processes to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can participate in carboxylation reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Carboxylation: Carbon dioxide, bases such as sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Amino derivatives, thio derivatives
Carboxylation: Esters, amides
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: Benzisothiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: The compound can be used in the development of new agrochemicals, dyes, and polymers with enhanced properties.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-4-chloro-1,2-benzisothiazole-7-carboxylic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to the modulation of cellular processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1,2-benzisothiazole: This compound shares the benzisothiazole core structure but lacks the tert-butyl and carboxylic acid groups.
4-Chloro-1,2-benzisothiazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1,2-Benzisothiazole-3-carboxylic acid: This compound lacks the chlorine and tert-butyl groups but retains the benzisothiazole core and carboxylic acid group.
Uniqueness
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid is unique due to the presence of the tert-butyl group, chlorine atom, and carboxylic acid group at specific positions on the benzisothiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c1-12(2,3)10-8-7(13)5-4-6(11(15)16)9(8)19(17,18)14-10/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWQNKWYACSAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NS(=O)(=O)C2=C(C=CC(=C21)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B8017174.png)



![N-(2-hydroxyethyl)-N'-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}urea](/img/structure/B8017187.png)

![2-{[(Methylanilino)carbothioyl]sulfanyl}propanoic acid](/img/structure/B8017205.png)


![2-[5-(Hydroxymethyl)-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017235.png)
![4-Hydroxyphenyl [(methylsulfonyl)amino]acetate](/img/structure/B8017240.png)

